

Application Notes and Protocols for Thz531, a Covalent CDK12/13 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Thz531 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases play a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[4][5][6] Inhibition of CDK12/13 with **Thz531** leads to a reduction in Pol II Serine 2 phosphorylation (pSer2), suppression of gene expression, particularly of DNA damage response (DDR) and super-enhancer-associated genes, and subsequent induction of apoptosis in cancer cells.[3][4][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **Thz531**.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Thz531



Target	IC50 (nM)	Assay Type
CDK12	158	Radiometric Kinase Assay
CDK13	69	Radiometric Kinase Assay
CDK7	8,500	Radiometric Kinase Assay
CDK9	10,500	Radiometric Kinase Assay
Data compiled from multiple sources.[1][2][3][5]		

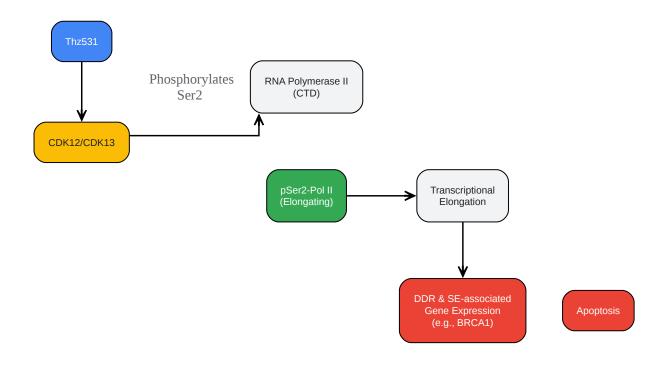
Table 2: Cellular Activity of Thz531 in Jurkat Cells

Parameter	IC50 (nM)	Assay Type
Cell Proliferation (72h)	50	Cell Viability Assay
Data from multiple sources.[1] [2][5]		

Signaling Pathway

Thz531 covalently binds to a cysteine residue outside the active site of CDK12 and CDK13, leading to their inhibition. This prevents the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. The disruption of this process particularly affects the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1.[4][7][8] This selective transcriptional suppression ultimately leads to apoptosis in susceptible cancer cells.[4][7]





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Mechanism of action of Thz531.

Experimental Protocols Radiometric Kinase Assay for CDK12/13 Inhibition

This protocol is adapted from methodologies used to assess the inhibitory activity of **Thz531** on CDK12 and CDK13.[8]

Workflow:

Radiometric kinase assay workflow.

Materials:

- Recombinant CDK12/Cyclin K and CDK13/Cyclin K complexes
- Thz531 (serial dilutions in DMSO)



- Substrate: His-c-Myc (aa 17-167) or GST-CTD (human RNA Pol II C-terminal domain)
- [y-32P]ATP
- Kinase Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% v/v NP-40, 1 mM DTT, 20 μM β-glycerophosphate, EDTA-free complete protease inhibitor cocktail)
- 50 mM EDTA
- Phosphocellulose paper or filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of Thz531 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
- In a microplate, pre-incubate the CDK12/CycK or CDK13/CycK complexes (e.g., 0.2 μM) with varying concentrations of Thz531 for 5 minutes at 30°C.
- Initiate the kinase reaction by adding the substrate and [y-32P]ATP (e.g., 0.2 mM containing 0.45 mCi/mL [32P]).
- Incubate the reaction for 15 minutes at 30°C.
- Stop the reaction by adding EDTA to a final concentration of 50 mM.
- Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.
- Wash the paper/plate extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each Thz531 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.



Cell Viability Assay (AlamarBlue Method)

This protocol describes the determination of **Thz531**'s effect on the proliferation of a cancer cell line, such as Jurkat cells.

Workflow:

Cell viability assay workflow.

Materials:

- Jurkat cells (or other suspension/adherent cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Thz531 (serial dilutions in DMSO)
- 96-well microplates (clear bottom for adherent, opaque for suspension)
- AlamarBlue™ Cell Viability Reagent
- Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

- Harvest cells in the logarithmic growth phase.
- Seed cells at an appropriate density (e.g., 20,000 cells/well for Jurkat) in a 96-well plate in a final volume of 90 μL of culture medium.
- Prepare serial dilutions of Thz531 in culture medium from a concentrated stock in DMSO.
- Add 10 µL of the diluted Thz531 or DMSO (vehicle control) to the respective wells. The final DMSO concentration should be ≤ 0.1%.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add 10 µL of AlamarBlue™ reagent to each well.



- Incubate for 1-4 hours, protected from light.
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression curve fit.

Western Blot for RNA Polymerase II Phosphorylation

This protocol is for assessing the effect of **Thz531** on the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2.

Workflow:

Western blot workflow.

Materials:

- Cancer cell line (e.g., Jurkat)
- Thz531
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:



- Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
- Anti-RNA Polymerase II (total)
- Anti-β-actin or other loading control
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Plate cells and allow them to adhere (if applicable) or grow to a suitable density.
- Treat cells with increasing concentrations of Thz531 (e.g., 50 nM, 200 nM, 500 nM) and a DMSO control for a specified time (e.g., 6 hours).
- · Harvest and wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pSer2-Pol II overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.



- · Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane (if necessary) and re-probe for total Pol II and a loading control.
- Analyze the band intensities to determine the relative levels of pSer2-Pol II.

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